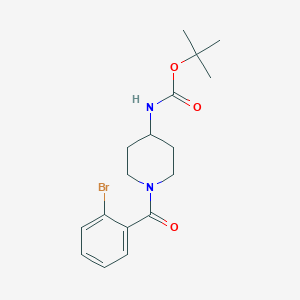
tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate: is a synthetic compound that belongs to the class of carbamate derivatives. It has the molecular formula C17H23BrN2O3 and a molecular weight of 383.286 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a bromobenzoyl group and a tert-butyl carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(2-bromobenzoyl)piperidin-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the 2-bromobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Products: 1-(2-bromobenzoyl)piperidin-4-amine and carbon dioxide.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Reagent: Employed in various organic synthesis reactions.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential pharmacological properties, including its interaction with biological targets.
Drug Development: Used as a precursor in the development of new therapeutic agents.
Industry:
Material Science: Utilized in the synthesis of materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability, while the carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparación Con Compuestos Similares
- tert-Butyl 1-(2-chlorobenzoyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(2-fluorobenzoyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(2-iodobenzoyl)piperidin-4-ylcarbamate
Comparison:
- Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) in the benzoyl group can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: The bromine atom in tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate provides unique electronic and steric effects, making it distinct from its analogs.
Propiedades
IUPAC Name |
tert-butyl N-[1-(2-bromobenzoyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)19-12-8-10-20(11-9-12)15(21)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOXMEZBSMHUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
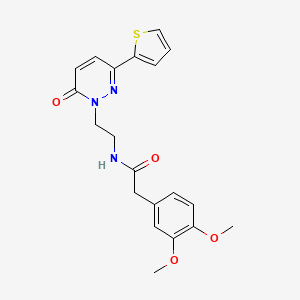
![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2983530.png)
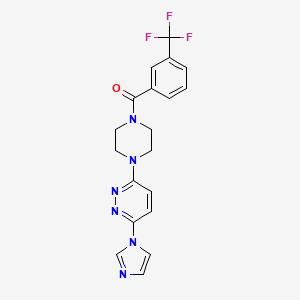
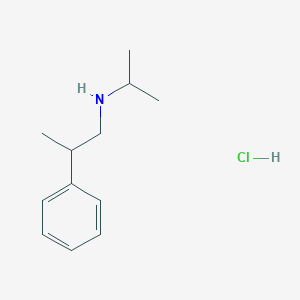
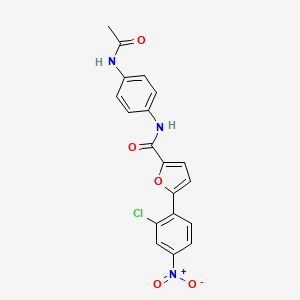
![7-Fluoro-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2983537.png)
![2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2983539.png)
![Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2983540.png)

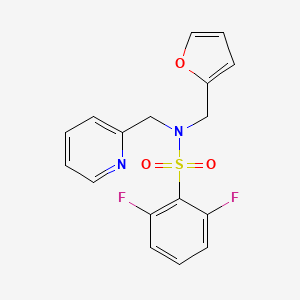
![3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2983544.png)
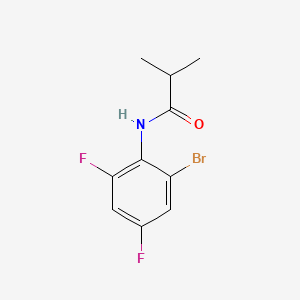
![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2983548.png)

